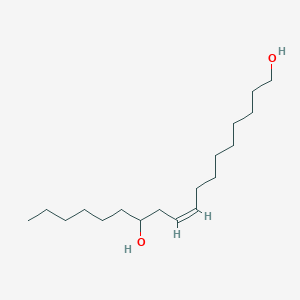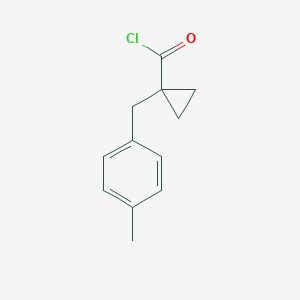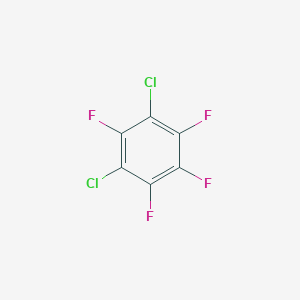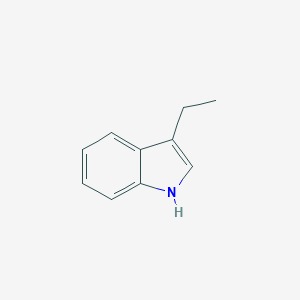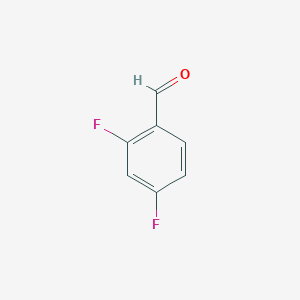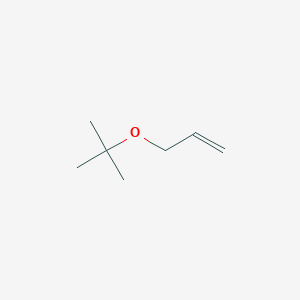
1-Propene, 3-(1,1-dimethylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 3-(1,1-dimethylethoxy)-, also known as tert-butyl vinyl ether, is a colorless, flammable liquid used in the production of polymers, resins, and other chemicals. It is commonly used as a solvent and as a fuel additive due to its high octane rating.
Mechanism Of Action
The mechanism of action of 1-Propene, 3-(1,1-dimethylethoxy)- is not well understood. It is believed to act as a solvent and a fuel additive by dissolving organic compounds and improving the combustion efficiency of gasoline engines. Its potential use as a monomer in the production of polymers and resins is still being studied.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Propene, 3-(1,1-dimethylethoxy)-. It is considered to be a relatively safe compound with low toxicity. However, it should be handled with care as it is flammable and can cause skin and eye irritation.
Advantages And Limitations For Lab Experiments
1-Propene, 3-(1,1-dimethylethoxy)- has several advantages for lab experiments. It is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, it has some limitations. It is flammable and should be handled with care. It also has a low boiling point, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-Propene, 3-(1,1-dimethylethoxy)-. One area of research is the development of new methods for synthesizing the compound that are more efficient and environmentally friendly. Another area of research is the study of its potential use as a monomer in the production of polymers and resins. Additionally, it could be studied for its potential use in other applications, such as in the production of pharmaceuticals or as a fuel additive in alternative fuel sources.
Synthesis Methods
1-Propene, 3-(1,1-dimethylethoxy)- can be synthesized through the reaction of tert-butanol with acetylene in the presence of a catalyst. The reaction produces 1-Propene, 3-(1,1-dimethylethoxy)- vinyl ether and water. This method is commonly used in industrial settings to produce large quantities of the compound.
Scientific Research Applications
1-Propene, 3-(1,1-dimethylethoxy)- has several scientific research applications. It is commonly used as a solvent in organic chemistry experiments due to its ability to dissolve a wide range of organic compounds. It is also used as a fuel additive to improve the performance of gasoline engines. Additionally, it has been studied for its potential use as a monomer in the production of polymers and resins.
properties
CAS RN |
1471-04-1 |
|---|---|
Product Name |
1-Propene, 3-(1,1-dimethylethoxy)- |
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enoxypropane |
InChI |
InChI=1S/C7H14O/c1-5-6-8-7(2,3)4/h5H,1,6H2,2-4H3 |
InChI Key |
FHVRTMVXBVDWCK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC=C |
Canonical SMILES |
CC(C)(C)OCC=C |
Other CAS RN |
1471-04-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



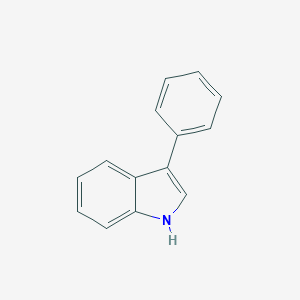
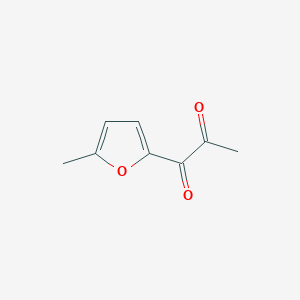
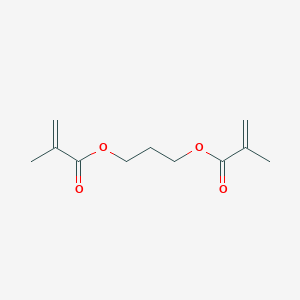
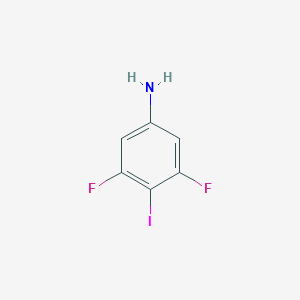
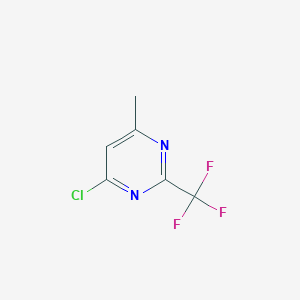
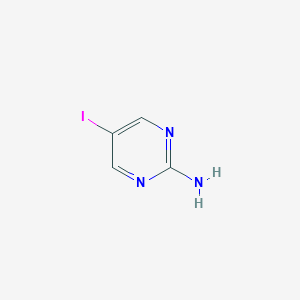
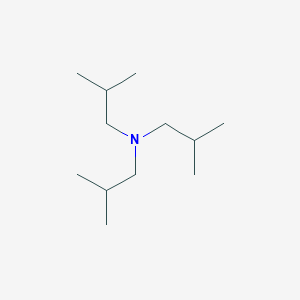
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)

